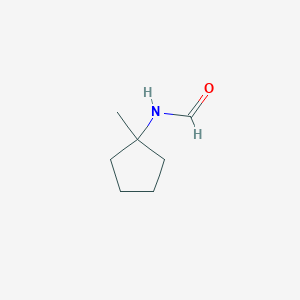

N-(1-Methylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Methylcyclopentyl)formamide is an organic compound with the molecular formula C7H13NO It is a formamide derivative where the formyl group is attached to a 1-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Methylcyclopentyl)formamide can be synthesized through the formylation of 1-methylcyclopentylamine. One common method involves the reaction of 1-methylcyclopentylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a mineral acid or an organic acid, to facilitate the formylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the formylation reaction can be carried out using formic acid in the presence of a solid acid catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the reaction under solvent-free conditions and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the formamide group under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, including esters and amides .

Scientific Research Applications

N-(1-Methylcyclopentyl)formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other formamide derivatives and heterocyclic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(1-Methylcyclopentyl)formamide involves its interaction with molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Formamide: The simplest formamide, used widely in organic synthesis and as a solvent.

N-Methylformamide: A derivative with a methyl group attached to the nitrogen atom, used in various chemical reactions.

N,N-Dimethylformamide: A commonly used solvent in organic synthesis, known for its high polarity and ability to dissolve a wide range of compounds.

Uniqueness

N-(1-Methylcyclopentyl)formamide is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

N-(1-Methylcyclopentyl)formamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Formamides, including this compound, are significant in organic synthesis and pharmaceutical development. They serve as intermediates in the production of various bioactive compounds and are known for their diverse biological activities. The specific structure of this compound may influence its interaction with biological systems, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that formamides exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain formamide derivatives possess antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli . In particular, the structural characteristics of this compound may enhance its efficacy against resistant bacterial strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 | Moderate Activity |

| Escherichia coli | 40 | Significant Activity |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Moderate Cytotoxicity |

| MCF-7 | 30 | Significant Cytotoxicity |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Formamides can act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.

- Membrane Disruption : The lipophilicity of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various formamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing bioactivity . -

Cytotoxicity Assessment in Cancer Research :

In a series of experiments assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound showed promising results with an IC50 value indicating significant potential for further development as an anticancer agent .

Properties

CAS No. |

801282-64-4 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-(1-methylcyclopentyl)formamide |

InChI |

InChI=1S/C7H13NO/c1-7(8-6-9)4-2-3-5-7/h6H,2-5H2,1H3,(H,8,9) |

InChI Key |

XBMRHSBPZGKJRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.